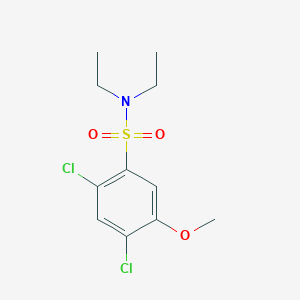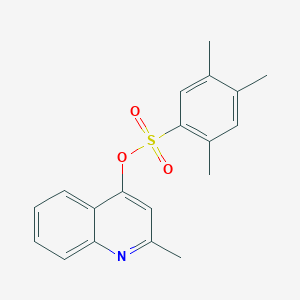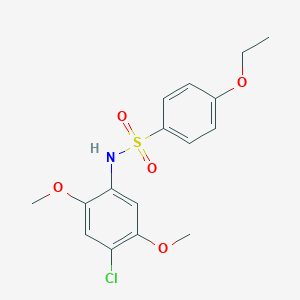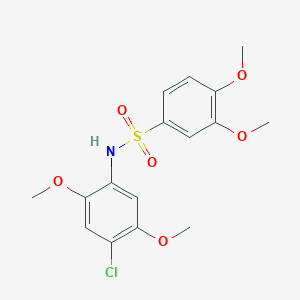![molecular formula C16H17NO3S B288846 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288846.png)
1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline, also known as MSMI, is a synthetic compound that has been extensively studied for its potential use in scientific research. MSMI is a member of the indoline family, which is a class of organic compounds that have been found to possess a wide range of biological activities. In
Wirkmechanismus
The exact mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline is not fully understood, but it is believed to act as an agonist of the sigma-1 receptor. This activation of the sigma-1 receptor has been found to modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate. 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline has also been found to increase the release of certain neurotrophic factors, which are proteins that promote the growth and survival of neurons.
Biochemical and Physiological Effects
1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline can protect neurons from oxidative stress and apoptosis, and can also enhance neurite outgrowth. In vivo studies have shown that 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline has also been found to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline is that its effects on the sigma-1 receptor may not be specific, as it has been found to bind to other proteins as well. Additionally, more research is needed to fully understand the potential side effects of 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and depression. Further studies are needed to determine the efficacy and safety of 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline in these conditions. Another area of interest is the development of more specific sigma-1 receptor agonists that can selectively modulate the activity of this receptor without affecting other proteins. Additionally, more research is needed to fully understand the mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline and its effects on various neurotransmitter systems.
Synthesemethoden
The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methylindole in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline. The overall yield of this synthesis method is approximately 65%.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that 1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline has a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and cell survival. The sigma-1 receptor has also been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
Produktname |
1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline |
|---|---|
Molekularformel |
C16H17NO3S |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C16H17NO3S/c1-12-11-13-5-3-4-6-16(13)17(12)21(18,19)15-9-7-14(20-2)8-10-15/h3-10,12H,11H2,1-2H3 |
InChI-Schlüssel |
LCCAMULFXUTFBA-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dichloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288764.png)




![5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B288788.png)
![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288790.png)
![1-[(2,5-Dibromophenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288791.png)

![1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B288800.png)



